molecular formula C7H7ClFN3 B1463962 1-(2-Chloro-4-fluorophenyl)guanidine CAS No. 896720-31-3

1-(2-Chloro-4-fluorophenyl)guanidine

Cat. No.: B1463962
CAS No.: 896720-31-3
M. Wt: 187.6 g/mol
InChI Key: BPFSGJBVAQEZMR-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorophenyl)guanidine typically involves the reaction of 2-chloro-4-fluoroaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the guanidine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the guanidine group.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The presence of chlorine and fluorine atoms enhances the compound’s binding affinity and specificity, contributing to its biological effects.

Comparison with Similar Compounds

1-(2-Chloro-4-fluorophenyl)guanidine can be compared with other guanidine derivatives, such as:

    1-(2-Chlorophenyl)guanidine: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.

    1-(4-Fluorophenyl)guanidine: Lacks the chlorine atom, which can affect its binding affinity and specificity.

    1-(2-Chloro-4-methylphenyl)guanidine: The presence of a methyl group instead of fluorine can lead to variations in its chemical and biological properties. The uniqueness of this compound lies in the combined presence of both chlorine and fluorine atoms, which can enhance its reactivity and specificity in various applications.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFSGJBVAQEZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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